5-Methylenespiro[2.4]heptane
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Overview
Description
5-Methylenespiro[2.4]heptane is an organic compound with the molecular formula C8H12. It features a unique spiro structure, which consists of a three-membered ring fused to a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylenespiro[24]heptane typically involves the cyclization of appropriate precursorsThis reaction yields spiro[cyclopropane-1,9′-fluorene] with a yield of 70% . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropane structures .
Industrial Production Methods
Industrial production methods for 5-Methylenespiro[2.4]heptane are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Methylenespiro[2.4]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated spiro compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated spiro compounds.
Scientific Research Applications
5-Methylenespiro[2.4]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methylenespiro[2.4]heptane involves its interaction with molecular targets through its spiro structure. The compound can participate in various chemical reactions due to the presence of the double bond and the strained three-membered ring. These interactions can lead to the formation of new compounds or the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane: Similar in structure but lacks the methylene group.
Spiro[2.5]octane: Features a larger ring system.
Spiro[3.4]octane: Another spiro compound with different ring sizes.
Uniqueness
5-Methylenespiro[2.4]heptane is unique due to its specific ring structure and the presence of a methylene group, which imparts distinct chemical properties and reactivity compared to other spiro compounds .
Properties
CAS No. |
37745-07-6 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
6-methylidenespiro[2.4]heptane |
InChI |
InChI=1S/C8H12/c1-7-2-3-8(6-7)4-5-8/h1-6H2 |
InChI Key |
OCNHZMLUJOCDAE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2(C1)CC2 |
Origin of Product |
United States |
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